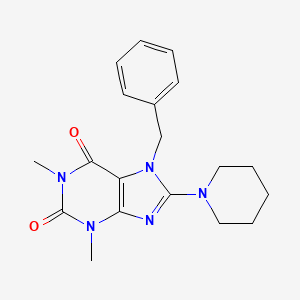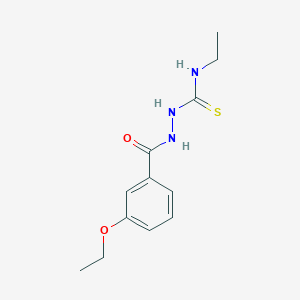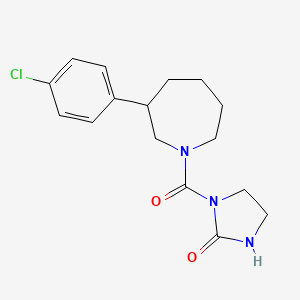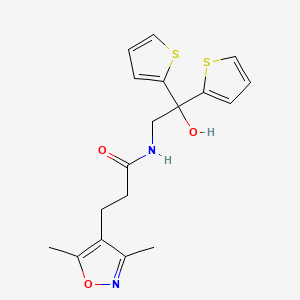![molecular formula C17H17N5O3 B2843214 1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097893-22-4](/img/structure/B2843214.png)
1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” is a complex organic molecule that contains several functional groups and rings, including a methoxybenzoyl group, a triazolopyrimidinyl group, and an azetidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through transition-metal-free oxidative N–N bond formation strategies . These methods are typically efficient and can generate a variety of structurally interesting compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure could be confirmed through techniques such as single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups provides many sites for potential reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility, and stability .
Scientific Research Applications
Anticonvulsant Activity
- In a study by Ding et al. (2018), eight novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were synthesized based on the marine natural product esmilasine. These compounds were evaluated for their anticonvulsant activity using a primary culture of rat cortical neurons induced with 4-aminopyridine (4-AP). Notably, compounds with the [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one scaffold exhibited significant anticonvulsant effects .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, are known to have a wide range of pharmacological activities . They have been reported to exhibit anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonist, feticide, and adenosine antagonist activities .
Mode of Action
The [1,2,4]triazolo[1,5-a]pyrimidine core is known to interact with various biological targets through hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Given the broad range of activities associated with [1,2,4]triazolo[1,5-a]pyrimidines , it is likely that this compound may interact with multiple pathways. These could include pathways involved in cell proliferation, inflammation, and neurotransmission, among others .
Pharmacokinetics
Compounds with similar structures have been reported to have good oral bioavailability and systemic exposure . This suggests that this compound may also have favorable pharmacokinetic properties, although further studies are needed to confirm this.
Result of Action
Given the range of activities associated with [1,2,4]triazolo[1,5-a]pyrimidines , it is likely that this compound may have diverse effects at the molecular and cellular levels. These could include inhibition of cell proliferation, modulation of inflammatory responses, and alteration of neurotransmission, among others .
properties
IUPAC Name |
(2-methoxyphenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-7-15(22-17(20-11)18-10-19-22)25-12-8-21(9-12)16(23)13-5-3-4-6-14(13)24-2/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLWCUPHXNJFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate](/img/structure/B2843135.png)


![3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2843145.png)



![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)
![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)
![(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2843152.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2843153.png)
